N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide
CAS No.: 2097933-12-3
Cat. No.: VC4376096
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097933-12-3 |
|---|---|
| Molecular Formula | C14H19NO4S |
| Molecular Weight | 297.37 |
| IUPAC Name | N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C14H19NO4S/c1-19-12-7-3-4-8-13(12)20(17,18)15-11-14(16)9-5-2-6-10-14/h3-5,7-9,15-16H,2,6,10-11H2,1H3 |
| Standard InChI Key | RPKGNZYLAYLYOA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1S(=O)(=O)NCC2(CCCC=C2)O |
Introduction
Synthesis
2.1 General Synthetic Approach
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For this compound:
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Starting Materials:
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A sulfonyl chloride containing the methoxybenzene group.
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An amine precursor with the cyclohexenol substituent.
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Reaction Conditions:
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Mild to moderate temperatures.
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Solvents such as dichloromethane or acetonitrile.
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Use of a base like triethylamine to neutralize the byproduct HCl.
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Purification:
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Recrystallization or column chromatography to isolate the pure product.
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2.2 Example Reaction Scheme
Where represents the methoxybenzene moiety and represents the cyclohexenol group.
Applications
3.1 Biological Activity
Sulfonamides are well-known for their pharmacological properties, including:
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Antimicrobial Activity: Sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.
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Anti-inflammatory Effects: Some sulfonamide derivatives are used to treat inflammatory conditions.
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Anticancer Potential: Structural modifications of sulfonamides have shown promise in targeting cancer cells.
The unique structure of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide suggests potential applications in these areas, pending further experimental validation.
3.2 Material Science
The compound's ability to form hydrogen bonds and π-stacking interactions may make it useful in supramolecular chemistry and material science applications.
Research Findings
4.1 Crystallographic Data
Crystallographic studies of similar sulfonamide compounds reveal:
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Intramolecular hydrogen bonding between the sulfonamide nitrogen and adjacent functional groups.
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Dimers formed via intermolecular hydrogen bonds, contributing to stability in solid-state structures.
4.2 Computational Studies
Molecular modeling can predict binding affinities of this compound to biological targets, aiding in drug discovery efforts.
Limitations and Future Directions
While promising, further studies are required to:
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Evaluate its pharmacokinetics and pharmacodynamics.
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Test its toxicity profile across various biological systems.
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Explore structural modifications to enhance activity.
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